PSB 11 hydrochloride

説明

Overview of Adenosine (B11128) as an Endogenous Signaling Molecule in Physiological and Pathophysiological Processes

Adenosine is a ubiquitous purine (B94841) nucleoside that plays a critical role as an extracellular signaling molecule in human physiology. nih.govjacc.org It is formed from the breakdown of adenosine triphosphate (ATP) and is a key component of essential molecules like nucleic acids (DNA and RNA) and the primary energy currency of the cell, ATP. researchgate.netplos.org Adenosine's release from cells increases during metabolically stressful conditions, such as hypoxia or ischemia, leading it to be termed a "retaliatory metabolite" that helps protect tissues from damage. mdpi.comunife.it

In physiological conditions, adenosine is involved in a multitude of processes. For instance, in the cardiovascular system, it acts as a prominent vasodilator, regulating coronary blood flow and myocardial oxygen consumption. nih.govahajournals.org It also plays a role in the central nervous system by modulating the release of various neurotransmitters. wikipedia.org

Under pathophysiological conditions, the role of adenosine becomes even more pronounced. Its signaling is implicated in inflammation, where it generally has immunosuppressive effects. frontiersin.org Furthermore, adenosine signaling is involved in the development and progression of various diseases, including cancer, cardiovascular disorders, and neurological conditions. mdpi.commdpi.comfrontiersin.org The dysregulation of adenosine levels and receptor function can contribute significantly to the pathogenesis of these diseases. mdpi.com

Classification and Pharmacological Characterization of Adenosine Receptor Subtypes (A1, A2A, A2B, A3) in Research

Adenosine exerts its effects by binding to four distinct G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. wikipedia.orgnih.govnih.gov These receptors are distributed throughout the body and have different affinities for adenosine and couple to different intracellular signaling pathways. researchgate.netresearchgate.net

A1 and A3 Receptors: These receptors typically couple to inhibitory G proteins (Gi/o), leading to a decrease in the intracellular levels of cyclic adenosine monophosphate (cAMP) by inhibiting adenylyl cyclase. nih.govnih.govresearchgate.net A1 receptors are known for their roles in the heart and brain, where they can slow heart rate and protect neurons. wikipedia.orge-century.us A3 receptors are often overexpressed in inflammatory and cancer cells, making them a target for therapeutic intervention. unife.itnih.gov

A2A and A2B Receptors: These receptors couple to stimulatory G proteins (Gs), which activate adenylyl cyclase and increase intracellular cAMP levels. nih.govresearchgate.net A2A receptors are abundant in the basal ganglia, vasculature, and platelets and are involved in anti-inflammatory responses and the regulation of blood flow. wikipedia.org A2B receptors are generally less abundant but are implicated in conditions like asthma and diabetes. e-century.us

The development of selective agonists and antagonists for these receptor subtypes has been crucial for their pharmacological characterization and for understanding their specific roles in health and disease. researchgate.net

| Adenosine Receptor Subtype | G Protein Coupling | Second Messenger Effect | Primary Tissue Distribution (Examples) | Key Physiological/Pathophysiological Roles |

| A1 | Gi/o | ↓ cAMP | Brain, Heart, Adipose Tissue | Neuroprotection, Cardioprotection, Inhibition of Lipolysis |

| A2A | Gs | ↑ cAMP | Basal Ganglia, Platelets, Immune Cells | Vasodilation, Anti-inflammatory effects, Neurotransmission |

| A2B | Gs | ↑ cAMP | Lungs, Intestines, Mast Cells | Bronchoconstriction (in some species), Inflammation, Angiogenesis |

| A3 | Gi/o | ↓ cAMP, ↑ Phospholipase C | Immune Cells (Mast Cells, Neutrophils), Heart, Lungs | Inflammation, Ischemia, Cancer |

Historical Context of Adenosine A3 Receptor Ligand Discovery and Development as Research Tools

The A3 adenosine receptor (A3AR) was the last of the four subtypes to be identified and cloned in 1992. researchgate.net Initially characterized as an orphan receptor, its discovery spurred significant research to understand its unique functions and to develop selective ligands. researchgate.netnih.gov Early research was challenging due to the twofold nature of the A3AR, which appeared to have both protective and harmful effects depending on the context of the study. unife.itnih.gov

The development of selective A3AR ligands, both agonists and antagonists, has been instrumental in elucidating its physiological and pathophysiological roles. nih.govresearchgate.net Early agonists like IB-MECA and Cl-IB-MECA, while not perfectly selective, were crucial tools in initial studies. researchgate.net The quest for highly selective antagonists has been driven by the potential to treat diseases like asthma and glaucoma. researchgate.net The A3AR is of particular interest because it is often overexpressed in inflammatory and cancer cells compared to normal tissues, suggesting it could be a valuable therapeutic target. unife.itnih.gov Over the years, medicinal chemistry efforts have led to the development of numerous A3AR ligands, some of which have advanced to clinical trials for conditions such as rheumatoid arthritis, psoriasis, and liver cancer. researchgate.netnih.gov

The ongoing development of A3AR ligands continues to be an active area of research, with a focus on improving selectivity and understanding the complex signaling pathways mediated by this receptor. researchgate.net These efforts are paving the way for potential new therapeutic strategies for a variety of diseases.

Structure

2D Structure

3D Structure of Parent

特性

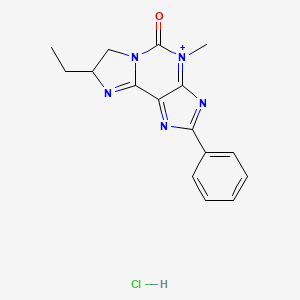

IUPAC Name |

8-ethyl-4-methyl-2-phenyl-7,8-dihydroimidazo[2,1-f]purin-4-ium-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N5O.ClH/c1-3-11-9-21-15(17-11)12-14(20(2)16(21)22)19-13(18-12)10-7-5-4-6-8-10;/h4-8,11H,3,9H2,1-2H3;1H/q+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDXRUPGLQZLJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2C(=N1)C3=NC(=NC3=[N+](C2=O)C)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN5O+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacology and Molecular Interactions of Psb 11 Hydrochloride at Adenosine Receptors

Receptor Binding Affinity and Selectivity Profile

PSB 11 hydrochloride is recognized for its potent and selective interaction with the human adenosine (B11128) A3 receptor. tocris.commedchemexpress.com Its binding characteristics have been extensively studied, revealing a complex profile that includes significant species-dependent variations.

Potency and Selectivity for Human Adenosine A3 Receptor Binding (K_i values)

This compound demonstrates high affinity for the human adenosine A3 (hA3) receptor. Multiple studies have consistently reported its equilibrium dissociation constant (K_i) in the low nanomolar range. The reported K_i value for hA3 is 2.3 nM. tocris.commedchemexpress.comchemsrc.com This high potency underscores its utility as a research tool for investigating the hA3 receptor. The affinity of PSB-11 was determined using [3H]PSB-11 as the radioligand. wikipedia.org

Comparative Selectivity Against Human Adenosine A1 and A2A Receptors

A key feature of this compound is its remarkable selectivity for the hA3 receptor over other human adenosine receptor subtypes, particularly the A1 and A2A receptors. It displays over 1000-fold selectivity for the hA3 receptor compared to the human A1 and A2A receptors. tocris.com The K_i values for human A1 and A2A receptors are reported to be 4.1 μM and 3.3 μM, respectively, which are significantly higher than its affinity for the hA3 receptor. tocris.com This high degree of selectivity makes this compound an invaluable tool for differentiating the physiological and pathological roles of the A3 receptor from those of the A1 and A2A receptors.

Interactive Table 1: Binding Affinity of this compound at Human Adenosine Receptors

| Receptor Subtype | K_i Value |

| Human A3 | 2.3 nM |

| Human A1 | 4.1 µM |

| Human A2A | 3.3 µM |

Species-Dependent Receptor Affinity and Selectivity (Human vs. Rodent Adenosine A3 Receptors)

The binding affinity of this compound exhibits striking species-dependent differences, particularly between human and rodent adenosine A3 receptors. While it is a potent antagonist at the hA3 receptor, it is largely inactive at rodent A3 receptors. nih.govnih.gov For instance, the K_i value for the rat A3 receptor is greater than 10,000 nM (or 10 µM). tocris.com One study noted a K_i value of 6.36 µM at the mouse A3 receptor. nih.gov This significant discrepancy highlights the challenges of extrapolating data from rodent models to human physiology when using this compound. This difference in affinity is a critical consideration in preclinical research design and interpretation. nih.gov

Interactive Table 2: Species-Dependent Binding Affinity of this compound at the Adenosine A3 Receptor

| Species | Receptor | K_i Value |

| Human | A3 | 2.3 nM |

| Rat | A3 | >10,000 nM |

| Mouse | A3 | 6.36 µM |

Mechanism of Action at the Adenosine A3 Receptor

Beyond its binding affinity, the pharmacological profile of this compound is further defined by its specific mechanism of action at the adenosine A3 receptor.

Characterization as an Antagonist and Inverse Agonist

This compound is primarily characterized as a competitive antagonist at the human A3 receptor. danaher.com This means it binds to the receptor at the same site as the endogenous agonist, adenosine, but does not activate it, thereby blocking the effects of the agonist.

Furthermore, this compound also exhibits inverse agonist properties. tocris.comdanaher.com Inverse agonism is a phenomenon where a ligand binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the case of the A3 receptor, which can display a certain level of basal activity even in the absence of an agonist, this compound can reduce this constitutive activity.

Modulation of G Protein Coupling and Downstream Signal Transduction (e.g., [35S]GTPγS binding)

The antagonistic and inverse agonistic actions of this compound are evident in its modulation of G protein coupling and subsequent downstream signaling pathways. The adenosine A3 receptor is a G protein-coupled receptor (GPCR), and its activation (or inhibition) influences the binding of guanine (B1146940) nucleotides to G proteins.

Studies using the [35S]GTPγS binding assay, a functional assay that measures G protein activation, have demonstrated the inverse agonist effects of this compound. tocris.comdanaher.com In this assay, this compound was shown to inhibit the binding of [35S]GTPγS in cells expressing the human A3 receptor, with a reported IC50 value of 36 nM. tocris.com This indicates that it reduces the basal level of G protein activation associated with the receptor. The ability of GTPγS to alter the binding of an agonist, such as Cl-IB-MECA, in the presence of the antagonist [3H]PSB-11 further helps to characterize the functional coupling between the receptor and G protein. nih.gov

Radioligand Binding Kinetics and Thermodynamics

The interaction of a ligand with its receptor is a dynamic process characterized by rates of association and dissociation, as well as the stability of the ligand-receptor complex at equilibrium. The use of radiolabeled ligands, such as [3H]PSB-11, allows for the precise measurement of these kinetic and thermodynamic parameters.

The binding of [3H]PSB-11 to the human A3 adenosine receptor (hA3AR) is a reversible process. The association rate constant (k_on) describes how quickly the radioligand binds to the receptor, while the dissociation rate constant (k_off) quantifies the rate at which the ligand-receptor complex falls apart. These parameters are crucial for understanding the temporal aspects of receptor occupancy.

Studies have determined the kinetic parameters of [3H]PSB-11 at the hA3AR. In one study, the association and dissociation rate constants for [3H]PSB-11 were determined in CHO cell membranes stably expressing the hA3AR at 25 °C. Another study using Nluc-A3AR HEK293 membranes at 10 °C also characterized the kinetics of [3H]PSB-11. The rate of dissociation of [3H]PSB-11 from the A3 receptor has also been investigated, with one study reporting a k-1 value of 0.31 ± 0.04 min−1 in the absence of allosteric modulators. medchemexpress.com

The kinetic data for [3H]PSB-11 binding to the human A3 adenosine receptor are summarized in the table below.

Interactive Table 1: Association and Dissociation Rates of [3H]PSB-11 at the Human A3 Adenosine Receptor

| Parameter | Value | Cell Line | Temperature (°C) |

| k_on (k1) | 0.281 ± 0.04 x 10^8 M⁻¹ min⁻¹ | CHO-hA3AR | 25 |

| k_off (k2) | 0.3992 ± 0.02 min⁻¹ | CHO-hA3AR | 25 |

| Residence Time (RT) | 44.6 ± 3.9 min | Nluc-A3AR HEK293 | 10 |

| k_off (k-1) | 0.31 ± 0.04 min⁻¹ | CHO-hA3AR | 25 |

Equilibrium binding parameters provide a measure of the affinity of a ligand for its receptor once the association and dissociation events have reached a steady state. The equilibrium dissociation constant (K_D) is a direct measure of binding affinity, representing the concentration of ligand at which 50% of the receptors are occupied at equilibrium. bio-rad.compharmacologycanada.org The inhibition constant (K_i) reflects the affinity of a competing unlabeled ligand in displacing a radioligand, while the half-maximal inhibitory concentration (IC50) is the concentration of an unlabeled drug that is required to displace 50% of the specifically bound radioligand.

PSB-11 hydrochloride is a potent and selective antagonist for the human A3 adenosine receptor, demonstrating high affinity in various binding assays. chemsrc.com Its K_i value at the human A3 receptor has been reported to be 2.3 nM. chemsrc.com In contrast, its affinity for the rat A3 receptor is significantly lower, with a K_i value of 10 µM. This highlights a considerable species difference. The selectivity of PSB-11 hydrochloride is further demonstrated by its much lower affinity for human A1 and A2A receptors, with K_i values of 4.1 µM and 3.3 µM, respectively.

In functional assays, PSB-11 hydrochloride acts as an inverse agonist. In a [35S]GTPγS binding assay using CHO cells expressing the human A3 receptor, PSB-11 hydrochloride exhibited an IC50 value of 36 nM.

The equilibrium binding parameters for PSB-11 hydrochloride at various adenosine receptors are detailed in the table below.

Interactive Table 2: Equilibrium Binding Parameters of this compound

| Parameter | Receptor Subtype | Species | Value |

| K_i | A3 | Human | 2.3 nM |

| K_i | A3 | Rat | 10 µM |

| K_i | A1 | Human | 4.1 µM |

| K_i | A2A | Human | 3.3 µM |

| IC50 | A3 ([35S]GTPγS) | Human | 36 nM |

Structure Activity Relationships Sar and Chemical Synthesis in Academic Contexts

Synthetic Methodologies for Imidazo[2,1-i]purin-5-one Derivatives Including PSB 11 Hydrochloride

The synthesis of imidazo[2,1-i]purin-5-one derivatives, the structural class to which this compound belongs, is a key area of research for developing selective adenosine (B11128) receptor ligands. frontiersin.orgresearchgate.netresearchgate.net These compounds are recognized for their potential as potent antagonists for the A3 adenosine receptor. frontiersin.orgresearchgate.net

One established method for creating the core structure involves the reaction of 5,6-diaminouracil (B14702) derivatives with carboxylic acids. frontiersin.org This condensation reaction is often facilitated by a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC-HCl). frontiersin.org An alternative approach involves the activation of the carboxylic acid by converting it into a carboxylic acid chloride. frontiersin.org

A more specific synthesis route for a related compound, PSB-10, which shares the imidazo[2,1-i]purin-5-one core, starts with the reaction of 8-bromo-1,3-dimethylxanthine with (R)-2-aminobutanol. This is followed by a series of reactions including reaction with 2,3,5-trichlorobenzaldehyde (B1294575) to form an imine, cyclization with thionyl chloride to a xanthine (B1682287) derivative, thionation using phosphorus pentasulfide, and finally methylation. clockss.org An improved and more efficient synthesis for multigram-scale production of PSB-10 hydrochloride has been developed, which simplifies the purification process by taking advantage of the hydrochloride salt's solubility characteristics. clockss.org The product is dissolved in hot methanol (B129727) and then precipitated by the addition of isopropanol, allowing for high purity and yield. clockss.org

The broader class of imidazopyrimidines can also be synthesized through microwave-assisted, solvent-free condensation reactions of 2-aminopyrimidine (B69317) with various 2-bromoarylketones, using basic alumina (B75360) as a catalyst. mdpi.com This method is noted for its efficiency, offering high yields and short reaction times. mdpi.com

Molecular Features Influencing Adenosine A3 Receptor Potency and Selectivity

The potency and selectivity of this compound and its analogs as A3 adenosine receptor (A3AR) antagonists are dictated by specific molecular features. PSB 11, with its (R)-4-methyl-8-ethyl-2-phenyl-4,5,7,8-tetrahydro-1H-imidazo[2,1-i]purin-5-one structure, demonstrates high affinity for the human A3AR, with a reported Ki value of 2.3 nM. nih.govunife.it This compound also exhibits good selectivity over other adenosine receptor subtypes. nih.govunife.it

Key structural elements that influence activity include:

The Imidazo[2,1-i]purin-5-one Core: This heterocyclic system forms the fundamental scaffold for A3AR antagonism. frontiersin.org

Substituents at the 2-position: The nature of the substituent at this position is critical. For instance, in related 2-phenylimidazo[2,1-i]purin-5-ones, modifications to the phenyl ring can significantly impact potency and selectivity. medchemexpress.com

The 8-position substituent: Large substituents at the 8-position of the xanthine ring, a related purine (B94841) structure, are known to extend out of the receptor binding pocket. frontiersin.org In PSB-11, this position is occupied by an ethyl group. nih.gov

Chirality at the 4-position: The stereochemistry at the 4-position, featuring a methyl group in PSB 11, is an important determinant of activity. nih.gov

Studies on related compounds have further elucidated these relationships. For example, the loss of the 3-(dichlorophenyl)-isoxazolyl moiety in other A3AR antagonists significantly reduces their potency. researchgate.net Similarly, the presence of an aromatic nitrogen heterocycle with a nitrogen atom alpha to the carbon of a carboximidamide group is crucial for antagonistic activity in other chemical series. researchgate.net For the imidazo[2,1-i]purin-5-one class, the introduction of a 4-bromophenyl group at the 2-position and a propyl group at the 4-position in a related derivative, KF26777, resulted in subnanomolar affinity for the human A3AR and high selectivity. unife.it

Development of Analogues and Derivatives of this compound for Research Purposes

The development of analogs and derivatives of this compound is driven by the need for highly selective and potent tools for pharmacological research. PSB 11 itself has been radiolabeled as [3H]PSB-11, creating a high-affinity antagonist radioligand that is invaluable for studying human A3 adenosine receptors due to its low non-specific binding. clockss.orgnih.govnih.gov

Research has explored various modifications to the core imidazo[2,1-i]purin-5-one structure to probe the structure-activity relationships and to develop compounds with improved properties. ontosight.ai For instance, the analog PSB-10, which differs from PSB-11 in its substituents, is a potent and selective antagonist of the human A3AR with a Ki of 0.44 nM and displays over 800-fold selectivity against other adenosine receptor subtypes. medchemexpress.com

Cellular and Molecular Investigations of Psb 11 Hydrochloride S Effects in Preclinical Models

Modulation of Intracellular Signaling Pathways in Cultured Cells

Regulation of Cyclic AMP (cAMP) Accumulation

PSB 11 hydrochloride, a potent and selective antagonist of the human adenosine (B11128) A3 receptor (hA3AR), has been shown to influence intracellular signaling pathways, particularly those involving cyclic AMP (cAMP). tocris.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com In studies using Chinese hamster ovary (CHO) cells stably expressing the hA3AR, the activation of the receptor by agonists typically leads to an inhibition of forskolin-stimulated cAMP production. this compound can counteract this effect. For instance, in CHO cells expressing human A3 receptors, the agonist Cl-IB-MECA has an EC50 value of 2.1 ± 0.4 nM for inhibiting cAMP accumulation; this effect can be competitively antagonized.

In functional assays, this compound itself does not typically stimulate cAMP accumulation but rather blocks the inhibitory effect of A3AR agonists on adenylyl cyclase. This is characteristic of its antagonist nature. The modulation of cAMP levels is a critical aspect of A3AR signaling, and this compound serves as a valuable tool to dissect these pathways. researchgate.net

Influence on G-Protein Coupled Receptor (GPCR) Signaling

As an antagonist of the adenosine A3 receptor, a G-protein coupled receptor (GPCR), this compound directly influences GPCR signaling cascades. acs.orgnih.govnih.govupf.edu The A3AR primarily couples to the Gi/o family of G proteins, which inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels. nih.govfrontiersin.org this compound blocks the binding of agonists to the A3AR, thereby preventing the activation of these inhibitory G proteins. medchemexpress.commedchemexpress.com

Furthermore, this compound has been described as an inverse agonist in [35S]GTPγS binding assays in CHO cells expressing the hA3AR, with an IC50 of 36 nM. tocris.com This indicates that it can reduce the basal level of G-protein activation by the receptor, even in the absence of an agonist. This inverse agonism further underscores its role in modulating GPCR signaling by stabilizing the inactive state of the receptor. The specificity of this compound for the human A3AR over other adenosine receptor subtypes and its low affinity for rodent A3 receptors make it a precise tool for studying hA3AR-mediated G-protein signaling. tocris.comnih.govnih.gov

Impact on Specific Cellular Processes in Adenosine A3 Receptor-Expressing Cell Lines

Studies in Human Embryonic Kidney (HEK293) Cells

Human Embryonic Kidney (HEK293) cells are a widely used model system for studying GPCRs, including the adenosine A3 receptor. nih.govacs.org In HEK293 cells stably expressing the hA3AR, this compound has been utilized in radioligand binding assays to characterize the affinity and selectivity of various A3AR ligands. nih.gov For example, the dissociation of the selective A3 antagonist [3H]PSB-11 from receptors expressed in HEK293 cell membranes can be measured to study the binding kinetics of other compounds. nih.gov

Functional assays in these cells, such as measuring agonist-induced changes in intracellular signaling, are also common. mdpi.comacs.org For instance, the ability of this compound to antagonize the effects of A3AR agonists on second messenger systems is a key area of investigation. acs.org These studies in HEK293 cells are crucial for understanding the molecular pharmacology of the hA3AR and for screening new potential drug candidates that target this receptor. acs.org

| Parameter | Value | Assay Conditions | Reference |

|---|---|---|---|

| Ki (human A3 receptor) | 2.3 nM | Radioligand displacement assay | tocris.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com |

| [3H]PSB-11 Dissociation | Used to assess other ligands | Membranes from HEK293 cells expressing hA3AR | nih.gov |

Studies in Chinese Hamster Ovary (CHO) Cells

Chinese hamster ovary (CHO) cells are another key cell line for investigating the properties of this compound. acs.orgnih.govwikipedia.orgnih.govucd.ie These cells are frequently used to stably or transiently express the human A3AR, providing a robust system for detailed pharmacological characterization. acs.orgnih.govnih.govuniversiteitleiden.nlresearchgate.net

In CHO cells expressing the hA3AR, this compound demonstrates high affinity and selectivity. tocris.comacs.orgnih.gov It is often used as a reference antagonist in studies developing new A3AR ligands. acs.orgnih.gov For example, in radioligand displacement assays using [3H]PSB-11, the affinity of novel compounds for the hA3AR can be determined. acs.orgnih.govacs.org Functional assays in CHO cells, such as the [35S]GTPγS binding assay and cAMP accumulation assays, have been instrumental in defining this compound as both a competitive antagonist and an inverse agonist. tocris.com

| Finding | Assay | Cell Type | Reference |

|---|---|---|---|

| Acts as an inverse agonist | [35S]GTPγS binding | CHO cells expressing hA3AR | tocris.com |

| IC50 as inverse agonist | 36 nM | CHO cells expressing hA3AR | tocris.com |

| Used as a radioligand for binding assays | Displacement of [3H]PSB-11 | CHO cells expressing hA3AR | acs.orgnih.govacs.org |

| Antagonizes agonist-induced inhibition of cAMP | cAMP accumulation assay | CHO cells expressing hA3AR |

Role as an Adenosine A3 Receptor Antagonist in Cellular Differentiation Studies

The adenosine A3 receptor has been implicated in the regulation of cellular differentiation processes. nih.govnih.govresearchgate.net this compound, as a selective antagonist of the hA3AR, has been used to investigate this role. In a study on human dental pulp cells, which can differentiate into odontoblasts, this compound was used to probe the involvement of the A3R in ATP-induced odontoblastic differentiation. bjmu.edu.cn The results showed that pretreatment with PSB-11 hydrochloride could decrease the ATP-induced expression of differentiation markers like DMP1 and DSPP. bjmu.edu.cn This suggests that A3R activation contributes to the differentiation process in this cell type, and its blockade by this compound can modulate this effect. bjmu.edu.cnahoracorrientes.com These findings highlight the potential of using selective A3R antagonists like this compound to study and potentially influence cellular differentiation pathways in various tissues. ahoracorrientes.comapexbt.com

Preclinical Research on Adenosine A3 Receptor Antagonism in Disease-Relevant Models

This compound, as a selective antagonist of the adenosine A3 receptor (A3R), has been noted for its anti-inflammatory effects. The A3R is known to be upregulated in inflammatory cells, making it a target for modulating inflammatory responses. aging-us.comresearchgate.net The activation of A3R has been shown to exert anti-inflammatory effects through various signaling pathways, and antagonism of this receptor can thus influence these processes. aging-us.commdpi.com

Research on A3R signaling indicates its involvement in the regulation of cytokine production. For instance, A3R agonists have been observed to decrease the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), while increasing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). mdpi.com Furthermore, A3R activation has been linked to the modulation of key inflammatory signaling cascades, including the PI3K/Akt and NF-κB pathways. mdpi.com In microglia, the brain's resident immune cells, activation of A3R can shift the cells from a pro-inflammatory to an anti-inflammatory phenotype, a process involving the P38/STAT6 pathway. aging-us.com Antagonism by compounds like this compound would be expected to interfere with these A3R-mediated anti-inflammatory mechanisms.

Purinergic signaling, mediated by molecules like ATP and adenosine, plays a crucial role in the function of the peripheral nervous system (PNS), including the communication and behavior of glial cells such as Schwann cells. nih.govfrontiersin.org These glial cells express a variety of purinergic receptors, which are involved in processes like proliferation, differentiation, and myelination. nih.govfrontiersin.org

The adenosine A3 receptor (A3R) is present in the PNS, but its specific role in peripheral glial cells is not as extensively studied as other adenosine receptor subtypes. nih.gov Studies on cultured mouse Schwann cells have detected low levels of A3R mRNA expression. nih.gov While the broader purinergic system is known to be integral to Schwann cell responses to nerve injury and developmental cues, the direct involvement of the A3 receptor, and by extension the effects of its antagonist this compound, remains an area requiring more specific investigation. frontiersin.orgfrontiersin.org The existing literature provides a framework for the importance of purinergic signaling in PNS glia but does not detail the specific actions of A3R antagonism in this context. nih.gov

The role of the adenosine A3 receptor (A3R) in neuroprotection is complex, with studies reporting varied outcomes depending on the specific pathological model. Activation of the A3R has been shown to be neuroprotective in certain contexts, such as in models of retinal neurodegeneration and subarachnoid hemorrhage. aging-us.comresearchgate.net In these instances, A3R activation helps in reducing neuronal injury and inflammation. aging-us.com

However, the role of A3R in response to ischemic insults and oxidative stress has yielded some conflicting results. Some early studies suggested a protective role for the A3 receptor, as its absence in knockout mice led to increased neurodegeneration following hypoxia. mdpi.com This suggests that in some scenarios, the basal activity of the A3R might be beneficial. Given that this compound acts as an antagonist and inverse agonist, its effects in models of oxidative stress would depend on the specific role the A3R plays in that particular cellular environment. Direct and detailed research specifically investigating the neuroprotective effects of this compound in cellular models of oxidative stress is not extensively covered in the available literature.

Applications of Psb 11 Hydrochloride As a Pharmacological Research Tool

Utilization as a Selective Radioligand ([3H]PSB-11) for Receptor Characterization

The tritiated form of PSB-11, [3H]PSB-11, serves as a high-affinity antagonist radioligand, which has been instrumental in the characterization of human A3 adenosine (B11128) receptors. medchemexpress.comingentaconnect.com This radiolabeled version allows for direct binding assays to quantify receptor expression and affinity of other compounds. medchemexpress.comingentaconnect.com

Mapping and Quantitative Analysis of Adenosine A3 Receptor Binding Sites

[3H]PSB-11 has been pivotal in the mapping and quantitative analysis of A3AR binding sites. ingentaconnect.com Its high affinity (Ki value of 2.3 nM for the human A3AR) and low non-specific binding make it a valuable tool for these studies. unife.itclockss.org For instance, in radioligand displacement assays, [3H]PSB-11 is used to determine the binding affinities (Ki values) of new, unlabeled compounds for the A3AR. acs.orgnih.gov This involves incubating cell membranes expressing the receptor with a fixed concentration of [3H]PSB-11 and varying concentrations of the competing compound. The amount of displaced radioligand is then measured to calculate the affinity of the test compound. acs.orgnih.gov

Kinetic binding studies have also been performed using [3H]PSB-11 to determine the association and dissociation rates of ligands. researchgate.netresearchgate.net However, due to the rapid kinetics of [3H]PSB-11 at physiological temperatures, these experiments are often conducted at lower temperatures, such as 10°C, to allow for accurate measurement. researchgate.net

Development and Validation of Fluorescent Probes for Adenosine A3 Receptors

The development of fluorescent ligands is crucial for studying receptor pharmacology in living cells. acs.org [3H]PSB-11 plays a role in the validation of these new fluorescent probes. acs.orgnih.gov For example, the binding affinity of newly synthesized fluorescent probes for the A3AR is often determined through competitive binding assays against [3H]PSB-11. acs.orgresearchgate.net Furthermore, the specificity of a fluorescent probe's binding to the A3AR can be confirmed by showing that its binding is blocked by pre-incubation with a known A3AR antagonist like PSB-11. acs.orgnih.govchemrxiv.org This has been demonstrated in studies using flow cytometry and confocal microscopy, where the fluorescent signal from the probe was significantly reduced in the presence of PSB-11. acs.orgnih.govchemrxiv.org

Role in Differentiating Functions of Adenosine Receptor Subtypes in Experimental Systems

Adenosine exerts its physiological effects through four receptor subtypes: A1, A2A, A2B, and A3. unife.itwikipedia.org These subtypes often have overlapping tissue distribution and can trigger different or even opposing cellular responses. nih.govmdpi.com Therefore, subtype-selective ligands are essential to dissect the specific function of each receptor.

PSB-11 hydrochloride exhibits high selectivity for the human A3AR over other adenosine receptor subtypes. tocris.com It has over 1000-fold selectivity for the human A3AR compared to human A1 and A2A receptors. tocris.com This selectivity makes it an invaluable tool for differentiating the functions of the A3AR from other adenosine receptor subtypes in experimental settings. For instance, by using PSB-11 to block A3ARs, researchers can determine if a physiological response to adenosine is mediated by the A3AR or another subtype.

However, it is important to note that PSB-11 has a low affinity for the rat A3 receptor, which can limit its use in some animal models. tocris.comnih.gov

Table 1: Binding Affinity of PSB-11 at Human Adenosine Receptors

| Receptor Subtype | Ki (nM) |

| Human A3 | 2.3 |

| Human A1 | 4100 |

| Human A2A | 3300 |

| Data sourced from Tocris Bioscience and other research articles. tocris.com |

Contribution to Allosteric Modulation Studies of Adenosine A3 Receptors

Allosteric modulators, which bind to a site on the receptor distinct from the orthosteric site for the endogenous ligand, offer a novel approach to modulating receptor function. nih.gov Studies investigating allosteric modulation of the A3AR have utilized [3H]PSB-11. In these experiments, the effect of potential allosteric modulators on the dissociation rate of the radiolabeled antagonist [3H]PSB-11 from the A3 receptor is examined. nih.govresearchgate.net

Interestingly, a study on a series of 3-(2-pyridinyl)isoquinoline derivatives found that these compounds slowed the dissociation of an agonist radioligand but had no effect on the dissociation of the antagonist radioligand [3H]PSB-11. nih.govresearchgate.net This suggests that these particular compounds may act as selective allosteric enhancers of agonist binding. nih.govresearchgate.net Such studies highlight the utility of [3H]PSB-11 in characterizing the specific nature of allosteric interactions at the A3AR.

Application in Pharmacological Profiling and Discovery of Novel Adenosine A3 Receptor Ligands

PSB-11 hydrochloride and its radiolabeled form are standard tools in the pharmacological profiling and discovery of new ligands targeting the A3AR. ingentaconnect.com In the early stages of drug discovery, new chemical entities are screened for their ability to bind to the A3AR, often through competitive binding assays with [3H]PSB-11. acs.orgnih.gov This allows for the rapid identification of compounds with high affinity for the receptor.

Furthermore, PSB-11 is used as a reference compound to determine the selectivity profile of novel ligands. medchemexpress.com By comparing the affinity of a new compound for the A3AR with its affinity for other adenosine receptor subtypes, researchers can assess its selectivity and potential for off-target effects. The established pharmacological profile of PSB-11 as a potent and selective A3AR antagonist provides a benchmark for the development of new and improved A3AR ligands. tocris.com

Emerging Research Avenues and Future Directions for Psb 11 Hydrochloride Studies

Exploration of Undiscovered Adenosine (B11128) A3 Receptor-Mediated Biological Processes

While the involvement of the adenosine A3 receptor in inflammation, immune response, cell proliferation, and apoptosis is established, the full spectrum of its biological functions remains an active area of investigation. The high affinity and selectivity of PSB 11 hydrochloride for the human A3R make it an invaluable probe for uncovering novel A3R-mediated pathways. medchemexpress.commedchemexpress.com

Future studies could leverage this compound to investigate the A3R's role in:

Neurobiology: Given the expression of A3R in the brain, research can explore its involvement in neuroinflammation, neurodegenerative diseases, and pain perception. nih.gov

Cardiovascular Regulation: The presence of A3Rs in the heart suggests a potential role in cardioprotection, a hypothesis that can be tested using selective antagonists like this compound.

Metabolic Disorders: Investigating the influence of A3R modulation on metabolic processes could reveal new therapeutic avenues for conditions such as diabetes and obesity.

Tissue Regeneration: A study on human dental pulp cells indicated that blocking A3R with this compound can affect ATP-induced odontoblastic differentiation, suggesting a role for A3R in tissue regeneration processes that warrants further exploration. bjmu.edu.cn

The inverse agonist properties of this compound, observed in [³⁵S]GTPγS binding assays, add another layer of complexity to its utility. abcam.com This characteristic allows for the investigation of basal A3R activity in the absence of an agonist, potentially revealing constitutively active signaling pathways that were previously unappreciated.

Development of Advanced Research Methodologies and Assays Utilizing this compound

The unique pharmacological profile of this compound lends itself to the development and refinement of sophisticated research techniques for studying GPCRs. Its high affinity and selectivity have already led to its use as a radiolabeled antagonist, [³H]PSB-11, for characterizing A3 adenosine receptors. medchemexpress.comnih.gov

Emerging research can focus on:

Advanced Binding Assays: The use of [³H]PSB-11 in competition association assays has enabled the detailed kinetic analysis of other A3R ligands. nih.govnih.gov Future work could involve adapting these assays for high-throughput screening of new chemical entities targeting the A3R. A live-cell NanoBRET binding assay has been developed to study ligand-binding kinetics at the A3 receptor, overcoming some limitations of radioligand assays. nih.gov

Structural Biology: Co-crystallization of this compound with the human A3R could provide invaluable structural insights into the antagonist binding pocket. This information would be instrumental for structure-based drug design, facilitating the development of next-generation A3R modulators with improved properties.

Allosteric Modulation Studies: The development of assays to screen for allosteric modulators of the A3R could be enhanced by using this compound to occupy the orthosteric site. This would allow for the specific identification of compounds that bind to alternative sites on the receptor and modulate its function. acs.org

Comparative Pharmacological Investigations Across Diverse Preclinical Species and Models

A significant challenge in the development of A3R-targeted therapeutics is the notable species-dependent variation in receptor pharmacology. nih.govnih.gov this compound exhibits high affinity for the human A3R but has a significantly lower affinity for the rat A3R. abcam.com This disparity underscores the importance of careful preclinical model selection and data interpretation.

Future research directions should include:

Systematic Species Profiling: Comprehensive binding and functional studies of this compound and other A3R ligands across a wider range of preclinical species (e.g., mouse, dog, non-human primates) are crucial. This will help to identify the most appropriate animal models for studying specific human diseases. A 2021 study confirmed that PSB-11 was largely inactive in mice and rats. nih.gov

Development of Species-Specific Tools: The stark differences in affinity highlight the need for developing A3R antagonists with high affinity for rodent receptors to facilitate in vivo studies in these commonly used preclinical models.

Humanized Animal Models: The use of transgenic animals expressing the human A3R in a null-rodent A3R background would provide a more clinically relevant in vivo platform for evaluating the therapeutic potential of compounds like this compound.

Table of Binding Affinities (Ki) for this compound at Adenosine Receptors:

| Receptor Subtype | Species | Ki Value (nM) | Reference |

| A3 | Human | 2.3 | abcam.commedchemexpress.commedchemexpress.com |

| A3 | Rat | >10,000 | |

| A3 | Rat | 10,000 | abcam.com |

| A3 | Mouse | 6,360 | nih.gov |

| A1 | Human | 4,100 | |

| A2A | Human | 3,300 |

Q & A

Q. What is the molecular mechanism of PSB 11 hydrochloride as a selective Adenosine A3 receptor (A3R) antagonist?

this compound binds competitively to the adenosine A3 receptor, inhibiting cAMP production via G-protein coupling. To confirm selectivity, researchers should conduct radioligand binding assays against related receptors (A1, A2A, A2B) using transfected cell lines. For example, IC50 values for A3R should be significantly lower than those for other adenosine receptors, with at least 100-fold selectivity . Functional assays (e.g., cAMP accumulation or calcium mobilization) in A3R-expressing cells further validate antagonistic activity.

Q. How can researchers ensure the chemical purity and stability of this compound in experimental workflows?

- Purity verification : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 220–280 nm) and compare retention times against certified standards. Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C) confirms structural integrity .

- Stability : Store lyophilized powder at -20°C in desiccated conditions. For aqueous solutions, prepare fresh daily in phosphate-buffered saline (pH 7.4) to prevent hydrolysis. Monitor degradation via LC-MS over 24-hour periods under experimental conditions (e.g., 37°C) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Adhere to OSHA guidelines for small-molecule antagonists:

- Use personal protective equipment (PPE: gloves, lab coat, goggles).

- Work in a fume hood for powder weighing to avoid inhalation.

- Decontaminate spills with 70% ethanol and absorbent materials.

- Train personnel using Safety Data Sheets (SDS) specific to this compound, emphasizing acute toxicity (LD50) and first-aid measures for dermal/ocular exposure .

Advanced Research Questions

Q. How should dose-response experiments be designed to determine the IC50 of this compound in cellular models?

- Experimental design : Use a factorial approach with 8–10 concentration points (e.g., 0.1 nM–100 μM) in triplicate. Include positive controls (e.g., MRS1523 for A3R) and vehicle controls (DMSO ≤0.1%).

- Data analysis : Fit sigmoidal curves using nonlinear regression (e.g., GraphPad Prism). Calculate Hill slopes to detect cooperativity. Validate with Schild analysis for competitive antagonism .

- Troubleshooting : If potency varies between cell lines, assess receptor density via qPCR or flow cytometry and adjust normalization methods (e.g., protein content) .

Q. What methodological strategies address contradictions in this compound’s efficacy across in vivo models?

- Model variability : Compare pharmacokinetic (PK) profiles (Cmax, t½) in rodents vs. larger mammals. Adjust administration routes (e.g., intraperitoneal vs. oral gavage) to improve bioavailability.

- Biomarker validation : Measure adenosine levels in target tissues (e.g., brain, heart) via microdialysis paired with mass spectrometry. Correlate receptor occupancy with behavioral or physiological outputs .

- Meta-analysis : Systematically review species-specific A3R isoform expression and ligand-binding affinity databases (e.g., IUPHAR) to contextualize interspecies differences .

Q. How can researchers optimize chromatographic methods for detecting this compound metabolites in biological matrices?

- Sample preparation : Use solid-phase extraction (SPE) with C18 cartridges for plasma/urine samples.

- LC-MS/MS conditions :

- Column: C18 (2.6 μm, 100 × 2.1 mm)

- Mobile phase: 0.1% formic acid in water (A) and acetonitrile (B) with gradient elution (5–95% B over 10 min).

- Ionization: ESI+ with MRM transitions (e.g., m/z 389 → 271 for PSB 11) .

- Validation : Assess recovery (>85%), matrix effects (±15%), and limit of quantification (LOQ ≤1 ng/mL) per FDA bioanalytical guidelines.

Q. What are best practices for documenting this compound studies to ensure reproducibility?

- Experimental details : Report batch-specific purity (HPLC/NMR), vehicle composition, and storage conditions. Use ARRIVE 2.0 guidelines for in vivo studies .

- Data transparency : Upload raw data (e.g., dose-response curves, chromatograms) to repositories like Figshare. Include statistical code (R/Python) for meta-analyses .

- Contradictory findings : Discuss potential confounders (e.g., endotoxin levels in cell culture media, circadian rhythm effects in animal models) in the "Limitations" section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。